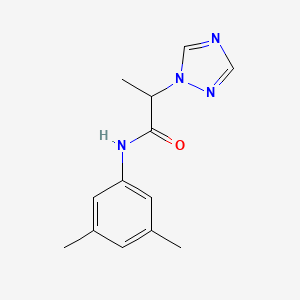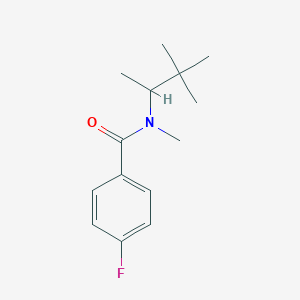
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMF-DMA belongs to the class of benzamide derivatives and has a molecular formula of C16H22FNO. In
作用机制
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide acts as a TRPV1 channel antagonist and inhibits the activity of these channels. TRPV1 channels are involved in the perception of pain and inflammation, and their modulation can lead to analgesic and anti-inflammatory effects. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide also modulates the activity of other ion channels and receptors, which may contribute to its pharmacological properties.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in various animal models. It has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a relatively new compound and has not been extensively studied in humans. Most of the studies have been conducted in animal models, and the results may not translate to humans. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is also a complex molecule, and its synthesis requires specific conditions and techniques. These factors may limit its use in lab experiments.
未来方向
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent in humans. Some possible future directions for research include:
1. Investigating the efficacy of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in various disease models, including cancer, diabetes, and neurological disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide in humans to determine its safety and efficacy.
3. Developing new synthetic routes and purification techniques to improve the yield and purity of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide.
4. Exploring the potential of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide as a lead compound for the development of new drugs with similar pharmacological properties.
Conclusion
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide is a promising compound with potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of TRPV1 channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders. Further research is needed to investigate its potential as a therapeutic agent in humans.
合成方法
The synthesis of N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide involves the reaction of 4-fluoro-N-methylbenzamide with 3,3-dimethylbutan-2-amine in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has shown potential pharmacological properties such as analgesic, anti-inflammatory, and antipyretic effects. It has been studied extensively for its ability to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in pain perception and inflammation. N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide has also been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16(5)13(17)11-6-8-12(15)9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQXMDKPAFQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
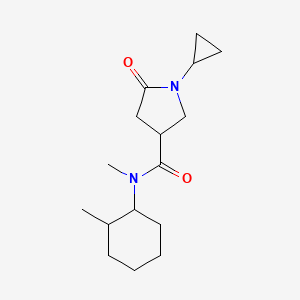
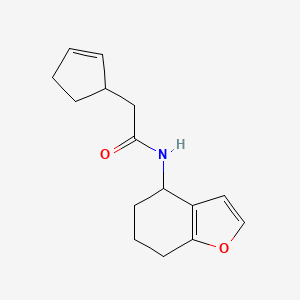
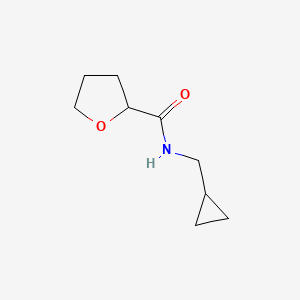

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
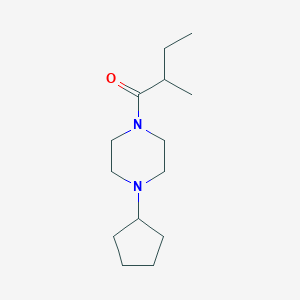
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

